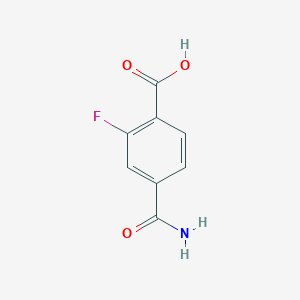

4-Carbamoyl-2-fluorobenzoic acid

Übersicht

Beschreibung

4-Carbamoyl-2-fluorobenzoic acid is a useful research compound. Its molecular formula is C8H6FNO3 and its molecular weight is 183.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Electronics and Material Science

4-Carbamoyl-2-fluorobenzoic acid and its derivatives have been explored in the field of organic electronics and material science. For instance, halobenzoic acids, including 4-fluorobenzoic acid, have been utilized to modify poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS), significantly enhancing its conductivity. This modification has facilitated the development of high-efficiency, indium tin oxide (ITO)-free organic solar cells without the need for a hole transport layer, achieving power conversion efficiencies comparable to traditional ITO-based devices (Tan et al., 2016).

Radiolabeling and Imaging

In the realm of radiopharmaceuticals, 4-fluorobenzoic acid and its activated form have been synthesized for use as bifunctional labeling reagents. These compounds have been prepared with high radiochemical yield and reproducibility, demonstrating their potential in the development of radiolabeled compounds for medical imaging and therapy (Mařı́k & Sutcliffe, 2007).

Analytical Chemistry

4-Fluorobenzoic acid has also found applications in analytical chemistry, particularly in the study of redox behaviors and interaction studies involving CuCl2. Such research has provided insights into the electrochemical properties of these compounds and their potential uses in analytical methodologies (Gomaa et al., 2020).

Metal-Organic Frameworks (MOFs)

In the synthesis of metal-organic frameworks (MOFs), derivatives of 4-fluorobenzoic acid have been used to create fluorine-bridged clusters in rare-earth MOFs. This innovative approach has implications for the design and functionalization of MOFs with specific properties for gas storage, catalysis, and more (Vizuet et al., 2021).

Photocatalytic Transformations

Derivatives of 4-fluorobenzoic acid have been utilized in photocatalytic transformations, showcasing the role of such compounds in facilitating organic reactions under light irradiation. This highlights their potential in green chemistry and sustainable chemical processes (Shang et al., 2019).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds such as 4-carboxyphenylboronic acid are known to be involved in various reactions including condensation reactions with stabilizer chains at the surface of polystyrene latex, suzuki coupling reactions, and esterification .

Mode of Action

It is known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 or sn2 pathway, depending on whether they are primary, secondary, or tertiary . These reactions involve the resonance-stabilized carbocation .

Biochemical Pathways

It is known that fluorinated compounds can affect various biochemical pathways, leading to the generation of toxic compounds that are of environmental concern .

Pharmacokinetics

The physicochemical properties of similar fluorinated compounds suggest that they may have high lipophilicity and metabolic stability .

Result of Action

It is known that the biotransformation of organofluorines can yield difficult-to-synthesize products and intermediates, particularly derivatives of biologically active secondary metabolites .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Carbamoyl-2-fluorobenzoic acid . For instance, the rate of reaction of similar compounds can vary due to differences in electronegativity . Moreover, the presence of fluorinated compounds in the environment due to human activities can lead to their interaction with microorganisms, affecting their biotransformation and potential environmental impact .

Biochemische Analyse

Biochemical Properties

4-Carbamoyl-2-fluorobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been observed to interact with enzymes such as benzoate-1,2-dioxygenase, which catalyzes the oxidation of benzoic acid derivatives. The interaction between this compound and benzoate-1,2-dioxygenase results in the formation of fluorinated catechols, which are further metabolized into fluoromuconic acids . These interactions highlight the compound’s role in modifying metabolic pathways and influencing the activity of specific enzymes.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the expression of genes involved in oxidative stress responses and metabolic regulation. Additionally, it affects cellular metabolism by altering the flux of metabolites through key pathways, leading to changes in energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes, such as benzoate-1,2-dioxygenase, and inhibits or activates their activity. This binding interaction can lead to changes in the enzyme’s conformation and catalytic efficiency. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over extended periods, leading to a reduction in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, indicating its potential for sustained biological impact .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate metabolic pathways and enzyme activity without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of dosage optimization in experimental settings to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as benzoate-1,2-dioxygenase. This enzyme catalyzes the conversion of this compound into fluorinated catechols, which are further metabolized into fluoromuconic acids. These metabolic transformations influence the overall metabolic flux and the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to traverse cellular membranes .

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial metabolism and energy production. The precise localization of this compound is critical for its role in modulating cellular processes .

Eigenschaften

IUPAC Name |

4-carbamoyl-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO3/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3H,(H2,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTCHTGPAXWFMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360190 | |

| Record name | 4-carbamoyl-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799265-47-7 | |

| Record name | 4-carbamoyl-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

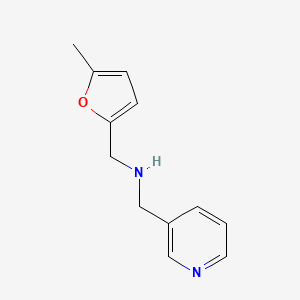

![Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine](/img/structure/B1299282.png)